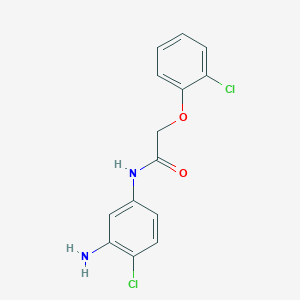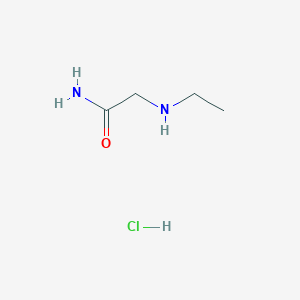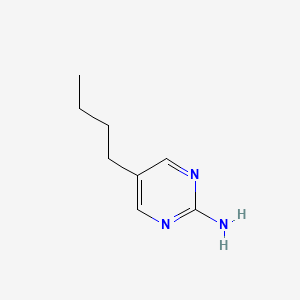
N-Boc-2-甲基-2,3-二氢-4-吡啶酮
描述
N-Boc-2-methyl-2,3-dihydro-4-pyridone, also known as 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole, is a heterocyclic compound with the empirical formula C9H15NO2. It is a versatile chemical building block that finds applications in scientific research. Its unique structure enables the synthesis of diverse compounds, making it invaluable in drug discovery and organic synthesis .
Synthesis Analysis
- Multicomponent Synthesis : Mehrparvar et al. reported a novel multicomponent reaction for the synthesis of 2-pyridone-3-carboxylic acid derivatives. This three-component reaction involved 3-formylchromones, Meldrum’s acid, and primary amines in water . Metal-Catalyzed Cross-Coupling : Cantrell Jr. et al. examined the π-deficient 2-fluoro pyridine system as a substrate. They successfully obtained 2-pyridone through a metal-catalyzed reaction . Microwave-Assisted Palladium-Catalyzed Reaction : Heo and co-workers achieved the synthesis of amino-substituted 2-pyridone using palladium catalyst under microwave irradiation .
Molecular Structure Analysis
The molecular formula of N-Boc-2-methyl-2,3-dihydro-4-pyridone is C9H15NO2. It has a bicyclic structure with a pyrrole ring and a Boc (tert-butoxycarbonyl) protecting group. The SMILES notation for this compound is CC©©OC(=O)N1CCC=C1 .
科学研究应用
多功能高效合成
N-Boc-2-甲基-2,3-二氢-4-吡啶酮在合成化学中有重要应用。Kumar、Haritha和Rao(2003年)开发了一种多功能高效的制备方法,从l-(-)-苯丙氨酸开始,利用芳香体系作为一个掩蔽的β-酮醛。关键步骤涉及分子内环化,形成2,3-二氢吡啶-4-酮(Kumar、Haritha和Rao,2003年)。
共轭加成反应
在有机化学领域,N-Boc-2-甲基-2,3-二氢-4-吡啶酮与格氏试剂发生1,4-加成反应,由Guo、Dhakal和Dieter(2013年)研究。这个过程不需要铜催化,并且提出了一个共轭加成途径(Guo, Dhakal, & Dieter, 2013)。
定向锂化反应
定向锂化是另一个应用领域。Young和Comins(2005年)实现了N-Boc-4-甲氧基-1,2-二氢吡啶的顺序串联定向锂化,酸性处理后得到二取代二氢吡啶(Young & Comins, 2005)。
代谢物研究
在生化研究中,Shibata和Matsuo(1989年)研究了烟酸当量摄入量与其代谢物尿排泄的相关性,包括N-Boc-2-甲基-2,3-二氢-4-吡啶酮相关化合物(Shibata & Matsuo, 1989)。
光环加成反应
Sieburth、Rucando和Lin(1999年)探索了从N-Boc-2-甲基-2,3-二氢-4-吡啶酮衍生的三环产物的合成转化,突出了这些化合物在生成具有多种功能的环辛烯中的潜力(Sieburth, Rucando, & Lin, 1999)。
属性
IUPAC Name |
tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVRJHBRAWHZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-methyl-2,3-dihydro-4-pyridone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)

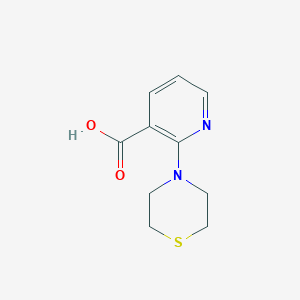
![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)
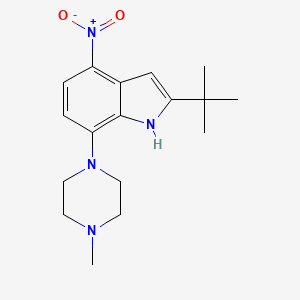
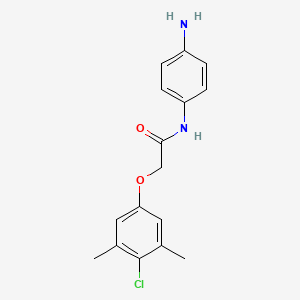
![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
